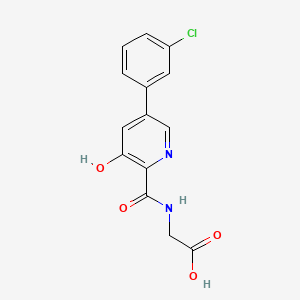

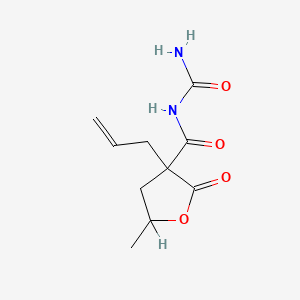

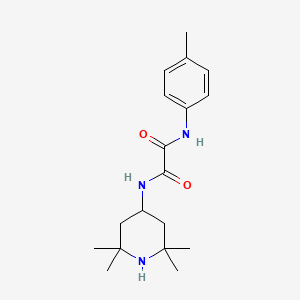

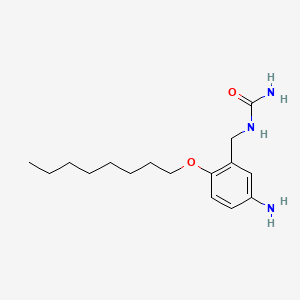

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

説明

N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.

科学的研究の応用

Electrocatalytic Oxidation

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide, related to N-oxyl compounds like TEMPO and PINO, is utilized in the selective oxidation of organic molecules. These compounds serve as catalysts under electrochemical conditions, facilitating a wide range of electrosynthetic reactions. Their electrochemical properties enable insights into the mechanisms of chemical and electrochemical catalysis, underscoring their significance in both laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).

Ferromagnetic Interaction Mechanism

The compound is part of the study in the ferromagnetic coupling mechanism of organic radical ferromagnets. A possible mechanism suggests that oxygen atoms in the N-O radical sites induce a spin on adjacent molecules, contributing to ferromagnetic interaction among N-O sites via hydrogen bridges. This understanding opens avenues for the design of organic materials with tailored magnetic properties (Nogami et al., 1996).

Anticancer Activity

This compound derivatives have been explored for their anticancer potential. The structural modifications and introduction of functional groups aim to enhance therapeutic indices and rationalize the activity through lipophilicity scales, providing a predictive design pattern for new anticancer drugs (Sosnovsky, Rao, & Li, 1986).

Molecular Docking and Anticancer Studies

The compound's structural framework has been used in synthesizing new molecules for anticancer evaluation. These studies involve molecular docking to understand the interaction with bio-macromolecules, offering insights into designing more effective anticancer agents with specific targeting capabilities (Zheng et al., 2015).

作用機序

Target of Action

YYA-021, also known as N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N1-(2,2,6,6-tetramethylpiperidin-4-yl)-N2-p-tolyloxalamide, is a small-molecule CD4 mimic . The primary target of YYA-021 is the gp120 envelope glycoprotein of the Human Immunodeficiency Virus type 1 (HIV-1) . This glycoprotein is crucial for the virus’s ability to infect host cells .

Mode of Action

The mode of action of YYA-021 involves the competitive inhibition of the interaction between gp120 and the CD4 receptor on the surface of host cells . By mimicking CD4, YYA-021 binds to gp120, preventing the virus from attaching to the CD4 receptors and thereby inhibiting HIV entry into the cells .

Biochemical Pathways

The inhibition of the gp120-CD4 interaction disrupts the early stages of the HIV life cycle, specifically the entry of the virus into host cells . This disruption prevents the downstream effects of viral replication within the host cells, thereby mitigating the spread of the virus.

Pharmacokinetics

The pharmacokinetics of YYA-021 have been studied in rats and rhesus macaques . The compound exhibits wide tissue distribution and relatively high distribution volumes, which may be due to its hydrophobicity . A few hours after intravenous administration, both plasma concentrations of YYA-021 maintained micromolar levels , suggesting potential for intravenous administration when used in combination with anti-gp120 monoclonal antibodies .

Result of Action

The result of YYA-021’s action is the inhibition of HIV entry into cells, which has been demonstrated to have high anti-HIV activity and low cytotoxicity . This inhibition can prevent the spread of the virus within the host, potentially slowing the progression of the disease.

生化学分析

Biochemical Properties

YYA-021 plays a significant role in biochemical reactions, particularly in the context of HIV infection. It interacts with the gp120 protein on the HIV virus, preventing it from binding to the CD4 receptor on human immune cells . This interaction is competitive, meaning that YYA-021 and gp120 compete for the same binding site on the CD4 molecule .

Cellular Effects

The primary cellular effect of YYA-021 is the prevention of HIV entry into cells. By inhibiting the interaction between gp120 and CD4, YYA-021 prevents the virus from gaining entry into the cell, thereby halting the progression of the infection . This has implications for cell signaling pathways, gene expression, and cellular metabolism, as the presence of the virus within the cell can significantly disrupt these processes .

Molecular Mechanism

At the molecular level, YYA-021 exerts its effects by binding to the CD4 molecule on human immune cells. This binding prevents the gp120 protein on the HIV virus from interacting with CD4, a necessary step for the virus to enter the cell . This mechanism of action represents a form of enzyme inhibition, as the CD4 molecule acts as a receptor that facilitates the entry of the virus into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of YYA-021 have been observed to be stable over time . The compound does not degrade significantly and continues to inhibit HIV entry into cells effectively . Long-term effects on cellular function, such as changes in cell signaling pathways or gene expression, have not been reported .

特性

IUPAC Name |

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAGJQPDCPRMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1683458.png)

![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)